molecular formula C18H17N3O4S B2961965 4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide CAS No. 478063-15-9

4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide

Cat. No.: B2961965
CAS No.: 478063-15-9
M. Wt: 371.41
InChI Key: NQWWPBFQZMCESS-UHFFFAOYSA-N
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Description

4-Methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a unique hybrid structure, incorporating a pyrrole ring, a benzenesulfonohydrazide moiety, and a 4-methoxy phenyl group. Its structural framework suggests potential as a key intermediate or scaffold in the development of bioactive molecules. Compounds containing the sulfonohydrazide functional group have been extensively studied for their diverse biological activities. Furthermore, the pyrrole heterocycle is a privileged structure in drug discovery, known for its presence in molecules with anti-inflammatory and enzyme-inhibitory properties . The integration of these pharmacophores makes this compound a valuable candidate for researchers exploring new multi-target therapeutic agents, particularly in areas such as inflammation and cancer research. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to utilize this compound in the synthesis of novel derivatives, screening for biological activity, and investigating structure-activity relationships (SAR). All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N'-(4-methoxyphenyl)sulfonyl-2-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-14-8-10-15(11-9-14)26(23,24)20-19-18(22)16-6-2-3-7-17(16)21-12-4-5-13-21/h2-13,20H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWWPBFQZMCESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide typically involves multiple steps, starting with the preparation of the pyrrole ring and subsequent functionalization. One common synthetic route includes the following steps:

  • Formation of the Pyrrole Ring: : The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.

  • Introduction of the Methoxy Group: : The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a methoxy group.

  • Coupling with Benzenesulfonohydrazide: : The final step involves the coupling of the pyrrole derivative with benzenesulfonohydrazide under specific reaction conditions, such as the use of coupling reagents like carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out with suitable nucleophiles and leaving groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Various nucleophiles (e.g., methoxide ion, hydroxide ion) and leaving groups (e.g., halides)

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones

  • Reduction: : Formation of alcohols or amines

  • Substitution: : Formation of substituted pyrroles or benzenesulfonohydrazides

Scientific Research Applications

4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Key structural analogues differ in aromatic substituents , linker groups , and heterocyclic moieties , influencing their physicochemical and biological profiles:

Compound Name Substituents/Features Melting Point (°C) Yield (%) Key Data Reference
Target Compound 4-Methoxy, pyrrole, benzoylhydrazine - - - -
4-Methoxy-N'-(2-(3-methoxyphenyl)acetyl)benzenesulfonohydrazide Dual methoxy, acetyl linker 146–147 70 Rf = 0.2; IR: NH, C=O peaks
4-Methoxy-N'-(2-methoxy-4-methylbenzoyl)benzenesulfonohydrazide Methoxy, methyl, benzoyl - - ¹H NMR: δ 4.03 (OCH₃), 2.41 (CH₃)
(E)-4-Methoxy-N'-((1-(2-((2-oxo-2H-chromen-4-yl)oxy)propyl)-1H-indol-3-yl)methylene)benzohydrazide Indole, coumarin - - IC₅₀ = 24.2 µM (anti-leishmanial)
N'-(4-Chlorobenzoyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide Chloro, piperidine, tosyl - - CAS: 1024183-79-6

Key Observations :

  • Methoxy vs. Halogen Substitution : Methoxy groups enhance solubility (polarity) compared to chloro substituents, which may improve bioavailability .
  • Pyrrole vs. Indole : Pyrrole-containing derivatives (e.g., target compound) may exhibit stronger π-π interactions than indole-based analogues, as seen in PLK1 inhibition studies .
Antiparasitic Activity
  • The target compound’s structural cousin, (E)-4-methoxy-N'-((1-(2-((2-oxo-2H-chromen-4-yl)oxy)propyl)-1H-indol-3-yl)methylene)benzohydrazide, showed anti-leishmanial activity (IC₅₀ = 24.2 µM) . Comparatively, pyrrole-containing derivatives (e.g., C8 and C18 in ) demonstrate stronger PLK1 inhibition (ΔG = −9.7 kcal/mol), suggesting that the pyrrole moiety enhances target binding via interactions with Cys133 in the ATP-binding pocket .
Anticancer Potential
  • In contrast, N′-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (C8) exhibited superior PLK1 inhibition, highlighting the importance of pyrrole in kinase targeting .

Biological Activity

4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H12_{12}N4_{4}O3_{3}S
  • Molecular Weight : 288.32 g/mol
  • CAS Number : 31739-64-7

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrolidine and benzoylhydrazide have shown effectiveness against various bacterial strains. The sulfonohydrazide moiety may enhance these activities by modifying the compound's interaction with microbial targets.

Anticancer Properties

Several studies have investigated the anticancer potential of hydrazone derivatives, including those related to this compound. These compounds are believed to induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Modulation of signaling pathways involved in cell survival

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the effects of similar hydrazone compounds on various cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells, suggesting a promising avenue for further development .
  • Antimicrobial Efficacy : In vitro assays demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the range of 5–50 µg/mL .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimicrobialEscherichia coliSignificant growth inhibition
AnticancerMCF-7 (Breast Cancer Cells)Induction of apoptosis
AnticancerHT-29 (Colon Cancer Cells)Inhibition of proliferation

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide, and how do reaction conditions influence yield?

  • Methodology :

  • The compound is synthesized via a multi-step procedure:

Hydrazide formation : React esters (e.g., 4-methoxybenzenesulfonyl chloride) with hydrazine hydrate in ethanol under reflux for 3–6 hours .

Condensation : React the hydrazide intermediate with 2-(1H-pyrrol-1-yl)benzoyl chloride in methanol/acetic acid, monitored by TLC .

  • Optimization : Yield (74% reported) depends on solvent polarity, reaction time, and stoichiometric ratios. Prolonged reflux (>6 hours) may degrade thermally sensitive intermediates .
    • Data :
StepReactantsSolventTime (h)Yield (%)Reference
1Hydrazine hydrate + esterEthanol370–85
2Hydrazide + acyl chlorideMethanol8–1065–74

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology :

  • Spectroscopy :
  • 1H/13C NMR : Key signals include sulfonohydrazide NH (δ ~10.2 ppm, J = 3.2 Hz) and pyrrole protons (δ ~6.5–7.2 ppm) .
  • IR : Confirm NH (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and sulfonamide S=O (~1350 cm⁻¹) stretches .
  • Melting Point : Sharp melting range (e.g., 222–223°C) indicates purity .
    • Validation : Cross-referencing experimental spectra with computational predictions (e.g., DFT) resolves ambiguities in tautomeric forms .

Q. What crystallization techniques are suitable for obtaining high-quality single crystals of this compound?

  • Methodology :

  • Slow evaporation : Use ethanol/water (8:2) at 4°C to promote nucleation .
  • Diffraction : SHELXL refinement (via WinGX suite) resolves anisotropic displacement parameters. Example: CCDC deposition number HB6971 .
    • Challenges : Polymorphism may occur; annealing at 120°C for 12 hours stabilizes the desired crystal form .

Advanced Research Questions

Q. How can copper(II) complexes of this sulfonohydrazide be synthesized, and what is their bioactivity profile?

  • Methodology :

  • Coordination : React the ligand with Cu(OAc)₂ in ethanol (8–10 hours) under N₂. Isolate complexes via column chromatography (CHCl₃:petroleum ether, 8:2) .
  • Bioactivity : Fungicidal assays (e.g., against Fusarium spp.) show enhanced activity (IC₅₀ ~15 μM) compared to the free ligand (IC₅₀ ~45 μM) .
    • Data :
ComplexLigand:Cu RatioActivity (IC₅₀, μM)Reference
[Cu(L)₂]2:115 ± 2

Q. What experimental strategies address contradictions in spectroscopic data for derivatives of this compound?

  • Case Study : Discrepancies in NH proton chemical shifts (δ 10.2 vs. δ 9.8 ppm) may arise from solvent polarity or hydrogen bonding .
  • Resolution :

Variable Temperature NMR : Heating to 60°C in DMSO-d₆ reduces H-bonding, simplifying splitting patterns .

X-ray Crystallography : Definitive bond-length analysis confirms tautomeric forms (e.g., enol vs. keto) .

Q. How can computational methods predict the biological target interactions of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model binding to fungal cytochrome P450 enzymes (PDB: 5FSA). Key interactions:
  • Sulfonamide O with heme Fe (distance: 2.8 Å).
  • Pyrrole π-stacking with Phe231 .
  • MD Simulations : 100-ns trajectories assess binding stability (RMSD < 2.0 Å) .

Q. What are the design principles for SAR studies on antifungal derivatives of this compound?

  • Methodology :

  • Substitution Patterns :
  • Electron-withdrawing groups (e.g., NO₂) at the benzoyl moiety enhance antifungal activity (IC₅₀ improvement: ~30%) .
  • Methoxy groups improve solubility but reduce membrane permeability .
  • In Vivo Testing : Murine models of candidiasis; dose optimization at 10 mg/kg/day .

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